4-(3,5-dimethylpiperazin-1-yl)-2-methoxyaniline
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Overview
Description
4-(3,5-dimethylpiperazin-1-yl)-2-methoxyaniline is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a piperazine ring substituted with two methyl groups and an aniline moiety substituted with a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethylpiperazin-1-yl)-2-methoxyaniline typically involves the reaction of 3,5-dimethylpiperazine with 2-methoxyaniline under specific conditions. One common method includes:
Starting Materials: 3,5-dimethylpiperazine and 2-methoxyaniline.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃).
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethylpiperazin-1-yl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
4-(3,5-dimethylpiperazin-1-yl)-2-methoxyaniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethylpiperazin-1-yl)-2-methoxyaniline involves its interaction with specific molecular targets. The compound may:
Bind to Receptors: Such as serotonin or dopamine receptors, influencing neurotransmitter activity.
Inhibit Enzymes: Such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system.
Modulate Pathways: Affecting signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((3S,5R)-3,5-Dimethylpiperazin-1-yl)butyl)-3-ethyl-6-(pyridin-4-yl)quinazolin-4(3H)-one .
- 1,2,4-Triazole Derivatives .
Uniqueness
4-(3,5-dimethylpiperazin-1-yl)-2-methoxyaniline is unique due to its specific substitution pattern on the piperazine ring and the presence of a methoxy group on the aniline moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H21N3O |
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Molecular Weight |
235.33 g/mol |
IUPAC Name |
4-(3,5-dimethylpiperazin-1-yl)-2-methoxyaniline |
InChI |
InChI=1S/C13H21N3O/c1-9-7-16(8-10(2)15-9)11-4-5-12(14)13(6-11)17-3/h4-6,9-10,15H,7-8,14H2,1-3H3 |
InChI Key |
ZUKUDMSXGRIARI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)N)OC |
Origin of Product |
United States |
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